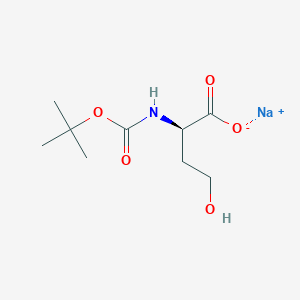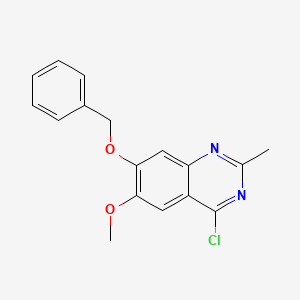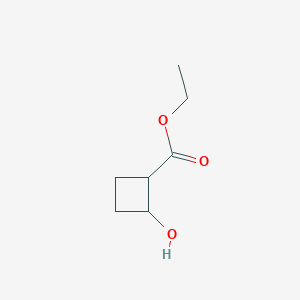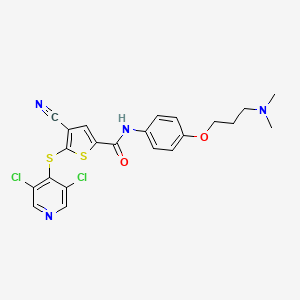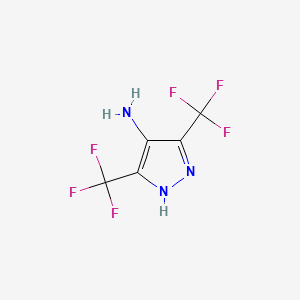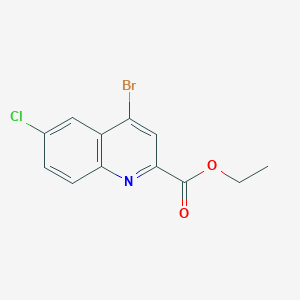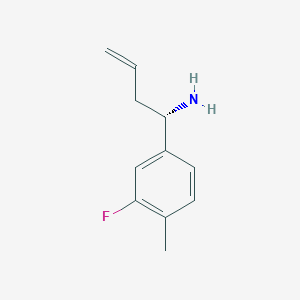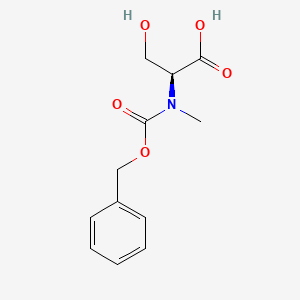
N-((Benzyloxy)carbonyl)-N-methyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((Benzyloxy)carbonyl)-N-methyl-L-serine is a compound that belongs to the class of organic compounds known as amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the serine molecule. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect the amino group during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((Benzyloxy)carbonyl)-N-methyl-L-serine typically involves the reaction of L-serine with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate. The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using automated reactors and continuous flow systems. The use of these systems allows for better control of reaction conditions, higher yields, and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-((Benzyloxy)carbonyl)-N-methyl-L-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium-catalyzed hydrogenation is often used to remove the benzyloxycarbonyl group.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include free amines, oxo derivatives, and substituted amino acid derivatives .
Applications De Recherche Scientifique
N-((Benzyloxy)carbonyl)-N-methyl-L-serine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-((Benzyloxy)carbonyl)-N-methyl-L-serine involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the free amine. This property makes it a valuable tool in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((Benzyloxy)carbonyl)-L-cysteine
- N-((Benzyloxy)carbonyl)-L-proline
- N-((Benzyloxy)carbonyl)-L-lysine
Uniqueness
N-((Benzyloxy)carbonyl)-N-methyl-L-serine is unique due to its specific structure, which includes a methyl group on the nitrogen atom. This structural feature provides additional steric hindrance, making it more resistant to certain chemical reactions compared to other similar compounds. Additionally, the presence of the serine moiety allows for specific interactions with enzymes and proteins, making it a valuable tool in biochemical research .
Propriétés
Formule moléculaire |
C12H15NO5 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
(2S)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-13(10(7-14)11(15)16)12(17)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,15,16)/t10-/m0/s1 |
Clé InChI |
ZGXRJPNWRCOFEG-JTQLQIEISA-N |
SMILES isomérique |
CN([C@@H](CO)C(=O)O)C(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CN(C(CO)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


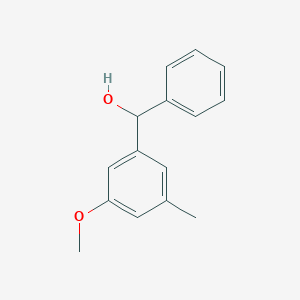
![2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one](/img/structure/B12971416.png)
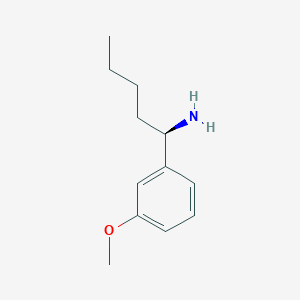
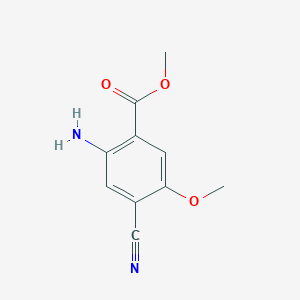
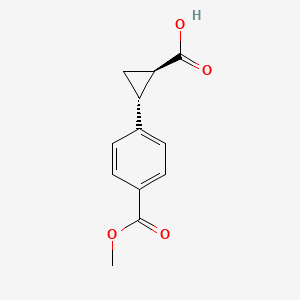
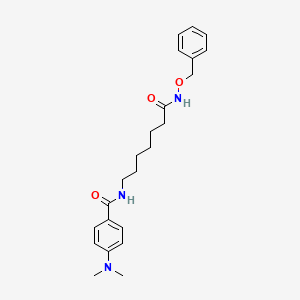
![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12971438.png)
